



Application Notes and Protocols for FR-190997

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FR-190997	
Cat. No.:	B1674017	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a potent and selective, non-peptidic partial agonist of the bradykinin B2 receptor (B2R).[1][2][3] Initially investigated for cardiovascular indications and later for glaucoma, it has demonstrated significant antiproliferative effects in cancer cell lines, suggesting its potential as a novel anti-cancer agent.[1][4][5] This document provides detailed application notes and protocols for the laboratory preparation and use of **FR-190997**.

FR-190997's chemical name is 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline.[2] Its complex structure presented significant synthetic challenges, with the original synthesis by Fujisawa comprising 20 steps, 13 of which required chromatographic purification.[4][6] A more recent, improved synthesis has been developed, consisting of 17 steps and eliminating the need for chromatography, making it more amenable for producing multigram quantities for research.[1][4][6]

Mechanism of Action

FR-190997 acts as a selective partial agonist for the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[2][3] Upon binding, it stimulates the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum.[2]



This cascade of events can lead to various cellular responses, including the production of prostaglandins and pro-matrix metalloproteinases (pro-MMPs).[2] Paradoxically, while bradykinin B2 receptor stimulation can be oncogenic, the agonism of **FR-190997** has shown potent antiproliferative activity.[3][5] This is hypothesized to be due to a dual mode of action involving agonist-induced receptor internalization and degradation, combined with the sequestration of intracellular B2 receptors and inhibition of endosomal signaling.[1][3][5]

Quantitative Data

The following tables summarize the reported in vitro and in vivo activities of FR-190997.

Table 1: In Vitro Activity of FR-190997



Cell Line	Assay	Parameter	Value	Reference
MDA-MB-231 (Triple-Negative Breast Cancer)	Antiproliferation	EC50	80 nM	[1][4]
MDA-MB-231 (Triple-Negative Breast Cancer)	Antiproliferation	IC50	0.08 μΜ	[3][5]
MCF-7 (Breast Cancer)	Antiproliferation	IC50	2.14 μΜ	[3][5]
Human Non- pigmented Ciliary Epithelium Cells	Intracellular Ca2+ Mobilization	EC50	155 nM	[2]
Human Trabecular Meshwork (h- TM) Cells	Prostaglandin Production	EC50	15-19 nM	[2]
Human Ciliary Muscle (h-CM) Cells	Prostaglandin Production	EC50	15-19 nM	[2]
Human Cloned B2-Receptor	Binding Affinity	Ki	9.8 nM	[2]

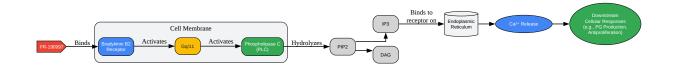
Table 2: In Vivo Activity of FR-190997



Animal Model	Assay	Dose	Effect	Reference
Ocular Hypertensive Cynomolgus Monkeys	Intraocular Pressure (IOP) Lowering	30 μg (topical)	37% reduction in IOP 24h post-dosing	[2]
ICR Male Mice	Paw Edema Formation	0.1, 0.3, 0.9 nmol (s.c.)	Dose-dependent edema, sustained over 200 min	[7]
Sprague-Dawley Male Rats	Hypotensive Response	Intravenous	Sustained hypotensive response, longer than bradykinin	[7]

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by **FR-190997** binding to the bradykinin B2 receptor.



Click to download full resolution via product page

Caption: Signaling pathway of FR-190997 via the Bradykinin B2 Receptor.

Experimental Protocols Antiproliferation Assay (MTT Assay)



This protocol is designed to assess the antiproliferative effects of **FR-190997** on cancer cell lines such as MDA-MB-231.

Materials:

- FR-190997
- MDA-MB-231 cells (or other cancer cell line of interest)
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- · Cell Seeding:
 - Culture MDA-MB-231 cells in DMEM with 10% FBS.
 - Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
 - Seed 100 μL of the cell suspension (5,000 cells) into each well of a 96-well plate.
 - Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:



- Prepare a stock solution of FR-190997 in DMSO.
- Perform serial dilutions of the FR-190997 stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 μM).
- Remove the medium from the wells and add 100 μL of the diluted FR-190997 solutions.
 Include a vehicle control (DMSO at the same final concentration as the highest FR-190997 concentration) and a no-treatment control.
- Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - Add 10 μL of MTT solution to each well.
 - Incubate for 4 hours at 37°C.
 - \circ Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (medium only) from all readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the FR-190997 concentration and determine the IC50 value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration in response to **FR-190997**.



Materials:

- FR-190997
- HEK293 cells stably expressing the human bradykinin B2 receptor (or other suitable cell line)
- Culture medium (e.g., DMEM with 10% FBS)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Fluo-4 AM or another calcium-sensitive fluorescent dye
- Pluronic F-127
- Probenecid
- Black-walled, clear-bottom 96-well plates
- Fluorescence microplate reader with automated injection capabilities

Procedure:

- · Cell Seeding:
 - Seed cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 μL of culture medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM (e.g., 2 μM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES and probenecid (to prevent dye leakage).
 - Remove the culture medium from the cells and add 100 μL of the loading buffer to each well.
 - Incubate for 60 minutes at 37°C in the dark.

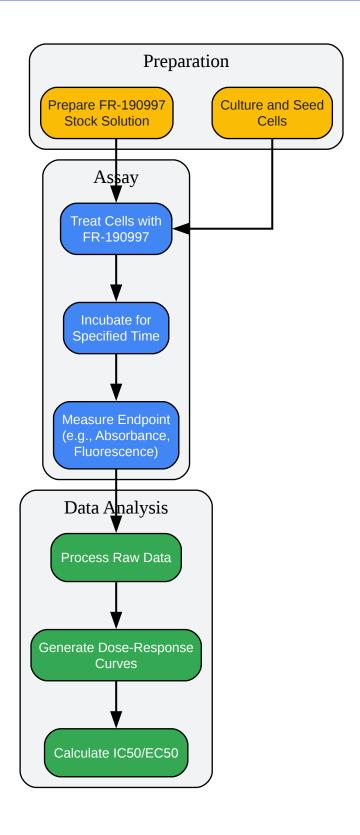


- Wash the cells twice with HBSS.
- Add 100 μL of HBSS to each well.
- Fluorescence Measurement:
 - Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
 - Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
 - Establish a baseline fluorescence reading for 15-30 seconds.
 - Use the automated injector to add a solution of FR-190997 (at various concentrations) to the wells.
 - Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decline.
- Data Analysis:
 - \circ Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
 - \circ Normalize the response by dividing ΔF by the baseline fluorescence (F_0).
 - Plot the normalized response ($\Delta F/F_0$) against the **FR-190997** concentration and determine the EC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro testing of FR-190997.





Click to download full resolution via product page

Caption: General workflow for in vitro experiments with FR-190997.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- To cite this document: BenchChem. [Application Notes and Protocols for FR-190997]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674017#fr-190997-preparation-for-laboratory-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com